(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE
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Overview
Description
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. One common method includes the use of microwave-assisted conditions to enhance the reaction efficiency and yield . The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of renewable resources, such as biomass-derived furan compounds, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
(1-Furan-2-yl-propyl)-methyl-amine: Shares a similar furan ring structure but differs in the alkyl chain length and substitution pattern.
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine: Contains a piperidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
Uniqueness: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3 |
InChI Key |
OPHLVQQCUYMCQV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
Origin of Product |
United States |
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